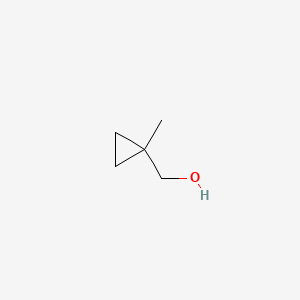

1-Methylcyclopropanemethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(4-6)2-3-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZQWRXTMGASCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181877 | |

| Record name | 1-Methylcyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2746-14-7 | |

| Record name | 1-Methylcyclopropanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methylcyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylcyclopropanemethanol CAS number and properties

An In-Depth Technical Guide to 1-Methylcyclopropanemethanol for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of small, conformationally constrained structural motifs is a key strategy for optimizing the pharmacological profile of lead compounds. Among these, the cyclopropyl group has garnered significant attention for its unique electronic properties and its ability to impart favorable characteristics such as increased potency, enhanced metabolic stability, and improved membrane permeability.[1] This guide provides a comprehensive technical overview of this compound, a versatile building block bearing this valuable cyclopropyl moiety.

This document will delve into the core chemical and physical properties of this compound, its synthesis, spectroscopic characterization, and its applications as a key intermediate in the synthesis of complex organic molecules. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research and development endeavors.

Core Identification

-

Chemical Name: this compound

-

Synonyms: (1-Methylcyclopropyl)methanol, 1-Methylcyclopropylcarbinol[7]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | 128 °C @ 750 mmHg | [5][8] |

| Density | 0.887 g/mL at 25 °C | [5][8] |

| Refractive Index (n20/D) | 1.431 | [5][8] |

| Flash Point | 34 °C (93.2 °F) - closed cup | [5] |

| Solubility | Soluble in water (estimated at 4.649e+004 mg/L @ 25 °C) | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule.

-

¹H NMR (Simulated): The spectrum is expected to show signals for the methyl protons, the methylene protons of the cyclopropane ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The diastereotopic nature of the cyclopropyl methylene protons may lead to complex splitting patterns.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum offers a clear fingerprint of the carbon skeleton.[9]

-

¹³C NMR (CDCl₃, 400 MHz): The spectrum will exhibit distinct peaks for the methyl carbon, the quaternary cyclopropyl carbon, the two equivalent cyclopropyl methylene carbons, and the hydroxymethyl carbon. The chemical shifts are influenced by the strain of the cyclopropane ring and the electronegativity of the attached oxygen atom.[9][10]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Mass Spectrum (Electron Ionization): The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 86.[6] Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[11][12][13][14] For this compound, a prominent fragment would be expected from the loss of the hydroxymethyl radical, leading to a stable tertiary cyclopropyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

-

FTIR Spectrum: The IR spectrum of this compound will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol.[15] C-H stretching vibrations of the methyl and cyclopropyl groups will appear in the 2850-3000 cm⁻¹ region.[15] The C-O stretching vibration will be observed in the 1000-1260 cm⁻¹ range.[15]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the cyclopropanation of an appropriate alkene precursor. The Simmons-Smith reaction is a classic and reliable method for this transformation.[16][17]

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Methyl-2-propen-1-ol

This protocol describes a representative procedure for the synthesis of this compound.

Reaction Scheme:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-methyl cyclopropane methanol, 2746-14-7 [thegoodscentscompany.com]

- 4. Simmons-Smith Reaction [organic-chemistry.org]

- 5. This compound 98 2746-14-7 [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. 2746-14-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound(2746-14-7) 13C NMR spectrum [chemicalbook.com]

- 9. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. uni-saarland.de [uni-saarland.de]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 16. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 17. Reaction pathways of the Simmons-Smith reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-Methylcyclopropanemethanol from Methallyl Alcohol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-methylcyclopropanemethanol from methallyl alcohol. The primary focus of this document is the Simmons-Smith cyclopropanation reaction, a robust and stereospecific method for the formation of cyclopropane rings.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers practical insights into the experimental setup and execution, and provides essential data for the characterization of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, aiming to equip them with the necessary knowledge for the successful synthesis of this valuable building block.

Introduction: The Significance of this compound

Cyclopropane rings are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents.[1] Their unique conformational properties and electronic nature often impart desirable pharmacological characteristics to parent molecules. This compound, in particular, serves as a key synthetic intermediate for more complex molecules, finding applications in the development of novel therapeutics and agrochemicals. Its synthesis from a readily available starting material like methallyl alcohol is a critical process for its accessibility in research and development.

The Simmons-Smith reaction, discovered in 1958, provides a reliable method for the cyclopropanation of alkenes using a carbenoid species generated from diiodomethane and a zinc-copper couple.[1][3] A significant advancement, the Furukawa modification, utilizes diethylzinc, which often leads to higher yields and greater reproducibility, especially for the cyclopropanation of allylic alcohols.[2][4][5] This guide will focus on a protocol inspired by the Furukawa modification due to its efficiency and the directing effect of the hydroxyl group in methallyl alcohol, which enhances the reaction's stereoselectivity.[6][7]

Mechanistic Insights: The Simmons-Smith Reaction

The Simmons-Smith reaction proceeds through a concerted mechanism, which accounts for its high degree of stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product.[6][8] The key steps of the reaction are as follows:

-

Formation of the Organozinc Carbenoid: The active cyclopropanating agent, typically represented as iodomethylzinc iodide (ICH₂ZnI), is an organozinc carbenoid.[6] It is formed by the reaction of diiodomethane with a zinc-copper couple or, in the case of the Furukawa modification, with diethylzinc.[2][6] This is not a free carbene, but rather a carbenoid, where the methylene group is bonded to the zinc metal.[7]

-

Coordination and Methylene Transfer: In the case of allylic alcohols like methallyl alcohol, the zinc atom of the carbenoid coordinates to the hydroxyl group.[6][7] This coordination directs the delivery of the methylene group to the same face of the double bond as the hydroxyl group, leading to a high degree of diastereoselectivity.[7][9]

-

Concerted Cycloaddition: The methylene group is then transferred to the double bond in a single, concerted step through a "butterfly-type" transition state.[8] This concerted process ensures that the original stereochemistry of the alkene is preserved in the final cyclopropane ring.[6]

The overall reaction is a syn-addition of a methylene group across the double bond.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from methallyl alcohol.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methallyl alcohol | 72.11 | 7.21 g | 0.10 |

| Diethylzinc (1.0 M in hexanes) | 123.49 | 220 mL | 0.22 |

| Diiodomethane | 267.84 | 58.9 g (22.0 mL) | 0.22 |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |

| Saturated aq. NH₄Cl | - | 100 mL | - |

| Saturated aq. NaHCO₃ | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous MgSO₄ | 120.37 | - | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.

-

Charging the Flask: The flask is charged with methallyl alcohol (7.21 g, 0.10 mol) and anhydrous diethyl ether (100 mL). The solution is cooled to 0 °C in an ice bath.

-

Addition of Diethylzinc: The diethylzinc solution (1.0 M in hexanes, 220 mL, 0.22 mol) is added dropwise to the stirred solution of methallyl alcohol via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C. A white precipitate of the zinc alkoxide may form.

-

Addition of Diiodomethane: A solution of diiodomethane (58.9 g, 0.22 mol) in anhydrous diethyl ether (100 mL) is then added dropwise to the reaction mixture over a period of 1 hour, again keeping the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C. The resulting mixture is stirred for 30 minutes until the solids dissolve.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Washing: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Product Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Property | Value |

| Molecular Formula | C₅H₁₀O[10] |

| Molecular Weight | 86.13 g/mol [10] |

| Boiling Point | 128 °C at 750 mmHg[11] |

| Density | 0.887 g/mL at 25 °C |

| Refractive Index | n20/D 1.431 |

| Appearance | Colorless liquid |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the methyl group, and the methylene protons of the hydroxymethyl group.[12]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the quaternary cyclopropyl carbon, the other cyclopropyl carbons, the methyl carbon, and the hydroxymethyl carbon.

-

FTIR: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching vibrations of the cyclopropyl and methyl groups around 2850-3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 86, along with characteristic fragmentation patterns.[10]

Conclusion

The synthesis of this compound from methallyl alcohol via the Simmons-Smith reaction, particularly utilizing the Furukawa modification, is an efficient and reliable method for obtaining this important synthetic intermediate. The directing effect of the allylic hydroxyl group provides excellent stereocontrol, making this a valuable transformation in organic synthesis. The detailed protocol and characterization data provided in this guide should enable researchers to successfully perform this synthesis and utilize the product in their subsequent research endeavors.

References

-

Cyclopropanation of Alkenes - Master Organic Chemistry. (2023, October 18). Retrieved from [Link][3]

-

Simmons–Smith reaction – cyclopropanation of alkenes - OrgoSolver. Retrieved from [Link][6]

-

Simmons-Smith Reaction | NROChemistry. Retrieved from [Link][8]

-

Reaction pathways of the Simmons-Smith reaction - PubMed. Retrieved from [Link][9]

-

Simmons-Smith Reaction - Organic Chemistry Portal. Retrieved from [Link][7]

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH. Retrieved from [Link][1]

-

Simmons–Smith reaction - Wikipedia. Retrieved from [Link][2]

-

Reaction Pathways of the Simmons−Smith Reaction | Request PDF - ResearchGate. Retrieved from [Link][14]

-

Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction | Journal of the American Chemical Society - ACS Publications. Retrieved from [Link][15]

-

1-methyl cyclopropane methanol, 2746-14-7 - The Good Scents Company. Retrieved from [Link][16]

-

Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link][17]

-

Methyl Cyclopropane Methanol Proton Full Spectrum - Wired Chemist. Retrieved from [Link][12]

Sources

- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Simmons-Smith Reaction [organic-chemistry.org]

- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 9. Reaction pathways of the Simmons-Smith reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Methyl Cyclopropane Methanol Proton Full Spectrum [wiredchemist.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 1-methyl cyclopropane methanol, 2746-14-7 [thegoodscentscompany.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Methylcyclopropanemethanol: Structure, Synthesis, and Applications

This guide provides an in-depth exploration of 1-methylcyclopropanemethanol, a versatile building block in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer a nuanced understanding of the molecule's properties, synthesis, and practical applications, grounded in established scientific principles.

Core Identity: Nomenclature and Structural Elucidation

The precise identification and structural understanding of a chemical entity are foundational to its successful application. This compound is a primary alcohol featuring a strained cyclopropyl ring, a structural motif of significant interest in medicinal chemistry for its ability to impart unique conformational constraints and metabolic stability to drug candidates.

IUPAC Name: (1-Methylcyclopropyl)methanol[1]

Common Synonyms: this compound, 1-methylcyclopropylcarbinol

Chemical Formula: C₅H₁₀O[2][3]

CAS Registry Number: 2746-14-7[2][3]

The molecule's structure consists of a three-membered carbocyclic ring with a methyl group and a hydroxymethyl group attached to the same quaternary carbon atom. This arrangement results in a sterically hindered primary alcohol.

Caption: Chemical structure of (1-Methylcyclopropyl)methanol.

Physicochemical Characteristics

A thorough understanding of a compound's physical properties is critical for its safe handling, storage, and use in experimental design. The properties of this compound are summarized below. Its relatively low flash point necessitates careful handling away from ignition sources.

| Property | Value | Source |

| Molecular Weight | 86.13 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Density | 0.887 g/mL at 25 °C | [2] |

| Boiling Point | 128 °C at 750 mmHg | [1][2] |

| Flash Point | 34 °C (93.2 °F) - closed cup | [1][2] |

| Refractive Index (n20/D) | 1.431 | [5] |

| pKa | 15.10 ± 0.10 (Predicted) | [1][4] |

| SMILES | CC1(CO)CC1 | |

| InChIKey | PIZQWRXTMGASCZ-UHFFFAOYSA-N | [3] |

Synthesis Protocol: A Validated Approach

The synthesis of novel chemical entities requires robust and reproducible protocols. The preparation of this compound was reported by Siegel and Bergstrom in 1950, a method that remains a cornerstone for its synthesis.[6][7] The procedure involves the thermal decomposition of a pyrazoline intermediate, formed from the reaction of diazomethane with methyl methacrylate.

Causality in Experimental Design: The choice of a pyrazoline intermediate is strategic. Pyrazolines, upon heating, readily extrude molecular nitrogen (N₂) to form a cyclopropane ring. This reaction is often clean and high-yielding, making it an effective method for constructing three-membered rings. The use of diazomethane, while requiring specialized handling due to its toxicity and explosive nature, is a highly efficient reagent for this transformation.

Experimental Protocol: Synthesis via Pyrazoline Intermediate

-

Step 1: Formation of the Pyrazoline Intermediate.

-

Prepare a solution of diazomethane in ether using a suitable precursor like nitrosomethylurea. Extreme caution is required.

-

Cool the diazomethane solution in an ice-salt bath.

-

Slowly add methyl methacrylate to the cooled diazomethane solution with stirring. The disappearance of the yellow color of diazomethane indicates the reaction is proceeding.

-

Allow the reaction mixture to stand at a low temperature until the reaction is complete.

-

Carefully remove the ether solvent under reduced pressure to yield the crude pyrazoline intermediate.

-

-

Step 2: Thermal Decomposition to form Methyl 1-Methylcyclopropanecarboxylate.

-

Heat the crude pyrazoline intermediate. The decomposition typically occurs at temperatures above 150 °C, accompanied by the vigorous evolution of nitrogen gas.

-

The product, methyl 1-methylcyclopropanecarboxylate, is collected as a liquid.

-

Purify the resulting ester by fractional distillation.

-

-

Step 3: Reduction of the Ester to this compound.

-

Prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of the purified methyl 1-methylcyclopropanecarboxylate in anhydrous ether to the LiAlH₄ suspension with cooling and stirring.

-

After the addition is complete, allow the reaction to stir at room temperature to ensure complete reduction.

-

Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with ether.

-

Combine the filtrate and washes, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the final product, this compound, by fractional distillation.[6]

-

Caption: Synthetic workflow for (1-Methylcyclopropyl)methanol.

Spectroscopic Validation

Confirming the structure and purity of a synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for the identity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl (CH₃) protons, distinct signals for the diastereotopic cyclopropyl methylene (CH₂) protons, a singlet for the hydroxymethyl (CH₂OH) protons, and a broad singlet for the hydroxyl (OH) proton which may exchange with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal five distinct signals corresponding to the quaternary cyclopropyl carbon, the methyl carbon, the two non-equivalent cyclopropyl methylene carbons, and the hydroxymethyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. C-H stretching vibrations for the alkyl groups will appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 86.[3][8] A prominent peak corresponding to the loss of the hydroxymethyl radical ([M-CH₂OH]⁺) at m/z = 55 is also expected.

Utility in Research and Drug Development

This compound serves as a crucial chemical intermediate, primarily in the pharmaceutical and agrochemical sectors.[9] Its value lies in the introduction of the 1-methylcyclopropyl moiety into larger, more complex molecules.

Role as a Chemical Intermediate: The compound is not typically an end-product but a starting material. The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate, mesylate, or halide) for subsequent nucleophilic substitution reactions. This versatility allows chemists to incorporate the unique sterics and electronics of the cyclopropyl group into a target structure.

Applications in Pharmaceutical Synthesis: The cyclopropyl group is a "bioisostere" for moieties like phenyl rings or gem-dimethyl groups, offering similar spatial arrangements with improved metabolic stability and altered lipophilicity. This compound is a key building block for synthesizing active pharmaceutical ingredients (APIs).[9] For example, it has been used in the preparation of (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide, a derivative of a non-proteinogenic amino acid. Such amino acids are of high interest in peptide and peptidomimetic drug design.

Caption: Role as an intermediate in API synthesis.

Safety, Handling, and Storage

Professional laboratory practice demands strict adherence to safety protocols, especially when handling flammable and potentially reactive chemicals.

-

Hazard Identification: this compound is a flammable liquid and vapor (GHS Hazard statement H226). It should be kept away from heat, sparks, open flames, and hot surfaces.[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1] Recommended storage temperatures are often between 2-8°C.[1][4]

-

Spill & Disposal: In case of a spill, eliminate all ignition sources and absorb the material with an inert, non-combustible absorbent. Dispose of the waste in accordance with local, state, and federal regulations. Do not empty into drains.[2]

Conclusion

(1-Methylcyclopropyl)methanol is more than a simple alcohol; it is an enabling tool for the modern synthetic chemist. Its unique structural features, combined with its chemical tractability, make it a valuable precursor for introducing the 1-methylcyclopropyl group into high-value molecules, particularly in the realm of drug discovery. A comprehensive understanding of its synthesis, properties, and handling, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

-

1-Methyl-cyclopropanemethanol | CAS 2746-14-7 | Chemical-Suppliers.

-

Siegel, S., & Bergstrom, C. G. (1950). The Synthesis of this compound. Journal of the American Chemical Society, 72(8), 3815–3815.

-

1-Methyl cyclopropane methanol - NMPPDB.

-

1-methyl cyclopropane methanol, 2746-14-7 - The Good Scents Company.

-

This compound 98% | 2746-14-7 - Sigma-Aldrich.

-

1 Methylcyclopropanemethanol Market Report | Global Forecast From 2025 To 2033.

-

This compound - NIST WebBook.

-

This compound | 2746-14-7 - ChemicalBook.

-

This compound | 2746-14-7 - ChemicalBook Properties.

-

The Synthesis of this compound | Journal of the American Chemical Society.

-

2746-14-7(this compound) Product Description - ChemicalBook.

-

This compound - NIST WebBook (Mass Spectrum).

Sources

- 1. This compound | 2746-14-7 [amp.chemicalbook.com]

- 2. 1-Methyl-cyclopropanemethanol | CAS 2746-14-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound [webbook.nist.gov]

- 4. 2746-14-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-methyl cyclopropane methanol, 2746-14-7 [thegoodscentscompany.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound [webbook.nist.gov]

- 9. dataintelo.com [dataintelo.com]

physical properties of 1-Methylcyclopropanemethanol boiling point

An In-depth Technical Guide to the Physical Properties of 1-Methylcyclopropanemethanol, Focusing on its Boiling Point

Introduction

This compound is a derivatized cyclopropane compound that serves as a valuable building block in organic synthesis.[1] Its unique structure, featuring a strained three-membered ring, imparts specific reactivity and conformational properties that are of significant interest in the development of novel chemical entities. This guide provides a detailed examination of the physical properties of this compound, with a primary focus on its boiling point. A thorough understanding of these properties is paramount for its effective use in synthetic chemistry, particularly for purification processes, reaction condition optimization, and safety protocols. This document will delve into the theoretical underpinnings of its boiling point, present established physical data, and provide a detailed experimental protocol for its accurate determination, thereby serving as a critical resource for professionals in research and drug development.[2][3]

Core Physicochemical Properties

The physical characteristics of a compound are foundational to its application in a laboratory or industrial setting. For this compound, these properties dictate its storage, handling, and use in synthetic protocols. The data presented below has been consolidated from various authoritative chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 2746-14-7 | [4] |

| Molecular Formula | C₅H₁₀O | [1][4] |

| Molecular Weight | 86.13 g/mol | [4] |

| Boiling Point | 128 - 128.4 °C at 750-760 mmHg | [2][4][5] |

| Density | 0.887 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.431 | [2] |

| Flash Point | 34 °C (93.2 °F) - Closed Cup | [2][5] |

| Melting Point | -15.1 °C | [2][6] |

| Vapor Pressure | 4.84 mmHg at 25 °C | [2][5] |

| Solubility | Soluble in water (est. 4.6e+004 mg/L at 25°C) | [5] |

| Appearance | Colorless to light yellow liquid | [2][6] |

A Deeper Analysis of the Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This physical constant is intrinsically linked to the substance's molecular structure and the intermolecular forces at play.

Causality Behind the Boiling Point of this compound:

-

Hydrogen Bonding: The presence of a primary alcohol (-CH₂OH) group is the dominant factor determining the boiling point of this compound. The hydroxyl group allows for strong intermolecular hydrogen bonding, where the hydrogen atom of one molecule is attracted to the electronegative oxygen atom of a neighboring molecule. A significant amount of thermal energy is required to overcome these strong forces, resulting in a relatively high boiling point compared to non-polar compounds of similar molecular weight.

-

Molecular Weight and van der Waals Forces: With a molecular weight of 86.13 g/mol , this compound exhibits London dispersion forces, a type of van der Waals force.[4] While weaker than hydrogen bonds, these forces contribute to the overall energy required for vaporization. Generally, the boiling point increases with molecular weight due to stronger dispersion forces.[7]

-

Molecular Structure: The compact, cyclic nature of the 1-methylcyclopropyl group influences how closely the molecules can pack together, which in turn affects the strength of intermolecular forces. The rigid, strained cyclopropane ring limits conformational flexibility, which can impact the efficiency of intermolecular interactions compared to a more linear or branched acyclic analogue.

Experimental Determination of Boiling Point

The accurate determination of a boiling point is a fundamental laboratory skill. The capillary method using a Thiele tube is a reliable technique for small sample volumes, ensuring minimal waste and high accuracy.[8]

Protocol: Boiling Point Determination via the Thiele Tube Method

This protocol describes a self-validating system for determining the boiling point of this compound.

Materials:

-

This compound sample

-

Thiele tube

-

High-boiling mineral oil or silicone oil

-

Thermometer (-10 to 200 °C range)

-

Small rubber band or wire

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., 75 x 10 mm)

-

Bunsen burner or micro-burner

-

Clamp and retort stand

Step-by-Step Methodology:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Insertion: Place a capillary tube, with its open end facing down, into the test tube containing the sample.

-

Apparatus Assembly: Secure the test tube to the thermometer using a small rubber band. Ensure the bottom of the test tube is level with the thermometer's bulb. The rubber band should be positioned above the oil level in the Thiele tube to prevent degradation from heat.

-

Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, which should be filled with mineral oil to a level just above the side-arm junction. The sample should be positioned near the middle of the main body of the tube.[8]

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner.[8] The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.

-

Observation: As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out. As the temperature approaches the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tip. This indicates that the vapor pressure of the liquid has overcome the external pressure.[9][10]

-

Boiling Point Identification: Once a vigorous stream of bubbles is observed, remove the heat source. The oil bath will begin to cool.

-

Recording the Temperature: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[8] Record this temperature.

-

Validation: Allow the apparatus to cool sufficiently and repeat the determination to ensure the result is reproducible.

Experimental Workflow Diagram

Caption: Workflow for boiling point determination.

Relevance in Drug Development & Synthesis

The physical properties of this compound are not merely academic; they have direct practical implications.

-

Purification: The boiling point of 128 °C is critical for purification by distillation. This temperature allows for efficient separation from lower-boiling starting materials or higher-boiling byproducts and solvents under atmospheric or reduced pressure.

-

Reaction Conditions: Knowledge of the boiling point is essential for selecting appropriate solvents and setting reaction temperatures. It allows chemists to run reactions at reflux, providing constant temperature and efficient mixing without loss of material.

-

Safety and Handling: The flash point of 34 °C classifies this compound as a flammable liquid (Hazard Class 3).[11] This mandates storage in a well-ventilated, cool area away from ignition sources and the use of spark-proof equipment.[11][12]

-

Synthetic Intermediate: As a precursor in pharmaceutical synthesis, its defined physical properties ensure consistent reaction kinetics and product purity.[3] For instance, it has been utilized in the preparation of (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide, a building block for more complex molecules.

Logical Framework for Safe Handling

Caption: Key safety considerations for handling.

Conclusion

This compound is a key synthetic intermediate whose utility is fundamentally linked to its distinct physical properties. Its boiling point of approximately 128 °C, a direct consequence of its molecular structure and capacity for hydrogen bonding, is a critical parameter for its purification and use in chemical reactions. By understanding the theoretical basis of this property and employing rigorous experimental techniques for its verification, researchers can ensure the safe, efficient, and reproducible application of this compound in the pursuit of new pharmaceutical agents and other advanced materials.

References

-

1-methyl cyclopropane methanol, 2746-14-7. (n.d.). The Good Scents Company. Retrieved from [Link]

-

1-Methyl-cyclopropanemethanol. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]

-

Siegel, S., & Bergstrom, C. G. (1950). The Synthesis of this compound. Journal of the American Chemical Society, 72(8), 3815. Available at: [Link]

-

Experiment: Determining the Boiling Points of Organic Compounds. (2025, July 20). Filo. Retrieved from [Link]

-

Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved from [Link]

-

Siegel, S., & Bergstrom, C. G. (1950). The Synthesis of this compound. Journal of the American Chemical Society. Retrieved from [Link]

-

Determination of Boiling point of Ethyl Alcohol. (2023, February 6). YouTube. Retrieved from [Link]

-

Determination of Boiling Points. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

1-Cyclopropylethanol. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

(1-Methylcyclopropyl)methanol. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Cyclopropylmethanol 98% Min. (n.d.). ExportersIndia.com. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. CYCLOPROPYLMETHANOL CAS NO - 2516-33-8 Manufacturer in Ankleshwar [nigamfinechem.co.in]

- 4. 1-Methyl-cyclopropanemethanol | CAS 2746-14-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 1-methyl cyclopropane methanol, 2746-14-7 [thegoodscentscompany.com]

- 6. 2746-14-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. phillysim.org [phillysim.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Methylcyclopropanemethanol

Introduction: The Unique Profile of a Strained Ring Alcohol

1-Methylcyclopropanemethanol is a derivatized cyclopropane compound featuring a primary alcohol attached to a tertiary carbon within the strained three-membered ring.[1] This unique structural motif, combining the high ring strain energy of the cyclopropane group with the reactive hydroxyl functionality, makes it a valuable and intriguing building block in synthetic organic chemistry. Its compact, rigid scaffold is of particular interest in medicinal chemistry, where the introduction of cyclopropyl groups can significantly modulate a molecule's metabolic stability, conformational rigidity, and binding affinity. This guide provides a comprehensive overview of its core properties, synthesis, characterization, and handling, grounded in established scientific literature and physicochemical data.

Part 1: Core Molecular and Physicochemical Properties

The fundamental identity of any chemical compound begins with its molecular formula and weight. For this compound, these are central to stoichiometric calculations and analytical characterization.

A compound's utility in the laboratory is defined by its physical properties, which dictate reaction conditions, purification methods, and storage requirements. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2746-14-7 | [1][2] |

| IUPAC Name | (1-Methylcyclopropyl)methanol | [2] |

| Density | 0.887 g/mL at 25 °C | [3][4] |

| Boiling Point | 128 °C at 750 mmHg | [3][4] |

| Refractive Index | n20/D 1.431 | [4] |

| Flash Point | 34 °C (93.2 °F) - closed cup | [3][4] |

| InChI Key | PIZQWRXTMGASCZ-UHFFFAOYSA-N | [2][6] |

| SMILES | CC1(CO)CC1 | [4] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is not trivial due to the inherent strain of the cyclopropane ring. A classic and illustrative synthesis was reported by Siegel and Bergstrom in 1950, which provides insight into the strategic construction of this architecture.[7][8] This approach highlights the causality behind the experimental design necessary to achieve the target molecule.

Experimental Protocol: Synthesis via Pyrazoline Intermediate

This synthesis proceeds through the formation and subsequent thermal decomposition of a pyrazoline intermediate, followed by the reduction of an ester to the target primary alcohol.

Step 1: Formation of the Pyrazoline Intermediate

-

Reactants: Methyl methacrylate is reacted with diazomethane. Diazomethane, generated in situ from a precursor like nitrosomethylurea for safety, acts as a 1,3-dipole.

-

Mechanism (1,3-Dipolar Cycloaddition): The diazomethane adds across the activated double bond of methyl methacrylate. This reaction is regioselective, leading to the formation of a pyrazoline ring system. The choice of an α,β-unsaturated ester is critical as the electron-withdrawing ester group activates the alkene for the cycloaddition.

-

Rationale: This cycloaddition is a highly efficient method for constructing a five-membered heterocyclic ring which serves as a masked precursor to the cyclopropane ring.

Step 2: Thermal Decomposition to Cyclopropane

-

Procedure: The crude pyrazoline intermediate is heated.

-

Mechanism (Extrusion of Nitrogen): Upon heating, the pyrazoline ring readily loses a molecule of dinitrogen (N₂), a thermodynamically very stable leaving group. This extrusion process leads to the collapse of the five-membered ring into the desired three-membered cyclopropane ring, yielding methyl 1-methylcyclopropanecarboxylate.

-

Causality: The thermodynamic driving force of forming N₂ gas makes this an essentially irreversible and high-yielding step for forming the strained ring system.

Step 3: Reduction to this compound

-

Procedure: The resulting ester, methyl 1-methylcyclopropanecarboxylate, is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Mechanism: The hydride reagent delivers H⁻ to the electrophilic carbonyl carbon of the ester, ultimately cleaving the ester C-O bond and reducing the carbonyl to a primary alcohol.

-

Self-Validation: The success of the reduction is confirmed by the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) in the IR spectrum and the appearance of a broad O-H stretch (~3300 cm⁻¹).

Caption: Synthetic workflow for this compound.

Part 3: Spectroscopic Validation and Structural Integrity

Confirming the identity and purity of this compound is paramount. A multi-spectroscopic approach provides a self-validating system, where each technique offers complementary information to build an unambiguous structural assignment.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. It will show characteristic upfield signals for the diastereotopic protons on the cyclopropane ring (typically 0.2-0.8 ppm), a singlet for the methyl group protons (~1.1 ppm), and a signal for the methylene (CH₂) protons adjacent to the hydroxyl group (~3.4 ppm). The hydroxyl proton will appear as a broad singlet whose chemical shift is concentration-dependent.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available from the NIST Chemistry WebBook.[2][6] The mass spectrum will show the molecular ion peak (M⁺) at m/z = 86, confirming the molecular weight. Common fragmentation patterns include the loss of a water molecule (M-18) or a hydroxymethyl radical (M-31).

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. The most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the cyclopropyl and methyl groups will appear just below 3000 cm⁻¹.

Part 4: Reactivity and Synthetic Applications

The chemical behavior of this compound is governed by the alcohol functionality. It serves as a nucleophile and can undergo reactions typical of primary alcohols, such as oxidation, esterification, and conversion to alkyl halides.

Its primary value lies in its use as a synthetic intermediate. For instance, it has been utilized in the preparation of (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide, demonstrating its role in the synthesis of complex amino acid derivatives for potential drug development.[4]

Caption: Role as a synthetic building block.

Part 5: Safety and Handling

This compound is a flammable liquid and requires appropriate handling and storage procedures to ensure laboratory safety.[3][4]

| Hazard Category | Classification & Precaution | Source(s) |

| Flammability | Flammable Liquid, Category 3 (H226: Flammable liquid and vapor) | [4] |

| GHS Pictogram | GHS02 (Flame) | [4] |

| Signal Word | Warning | [4] |

| Risk Codes | R10: Flammable | [3] |

| Safety Codes | S16: Keep away from sources of ignition. S29: Do not empty into drains. S33: Take precautionary measures against static discharges. | [3] |

| Storage | Store in a well-ventilated, flammables-rated area. Keep container tightly closed and away from ignition sources. | [3][4] |

| PPE | Eyeshields, chemical-resistant gloves, flame-retardant lab coat. Use in a chemical fume hood. | [4] |

Conclusion

This compound is a well-defined chemical entity with a unique combination of a strained aliphatic ring and a primary alcohol. Its molecular formula (C₅H₁₀O) and molecular weight (86.13 g/mol ) are the starting points for its application in research. Understanding its synthesis, spectroscopic fingerprints, and reactivity allows researchers to confidently employ it as a building block for more complex molecular targets in fields ranging from materials science to pharmaceutical development. Adherence to strict safety protocols is mandatory due to its flammable nature.

References

-

1-Methyl-cyclopropanemethanol | CAS 2746-14-7. Chemical-Suppliers. [Link]

-

This compound. NIST Chemistry WebBook, SRD 69. [Link]

-

1-methyl cyclopropane methanol, 2746-14-7. The Good Scents Company. [Link]

-

Siegel, S., & Bergstrom, C. G. (1950). The Synthesis of this compound. Journal of the American Chemical Society, 72(8), 3815. [Link]

-

The Synthesis of this compound. Journal of the American Chemical Society. [Link]

-

This compound - Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. 1-Methyl-cyclopropanemethanol | CAS 2746-14-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound 98 2746-14-7 [sigmaaldrich.com]

- 5. parchem.com [parchem.com]

- 6. This compound [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of 1-Methylcyclopropanemethanol NMR Spectra

December 2025

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of 1-Methylcyclopropanemethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of the ¹H and ¹³C NMR spectra of this compound. Beyond a mere presentation of data, this guide offers field-proven insights into the interpretation of the unique spectral features of the cyclopropyl moiety, discusses the stereochemical implications, and provides a robust experimental protocol for data acquisition. The synthesis of this compound via the Simmons-Smith reaction is also considered to anticipate potential impurities and their spectral signatures, ensuring a thorough and practical understanding of the spectroscopic analysis of this molecule.

Introduction: The Significance of this compound and its Spectroscopic Fingerprint

This compound is a valuable building block in organic synthesis, finding applications in the preparation of a variety of more complex molecules. The cyclopropane ring, a motif present in numerous natural products and pharmaceuticals, imparts unique conformational rigidity and electronic properties. A thorough understanding of its three-dimensional structure and purity is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.

This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing not just the data, but the scientific reasoning behind the observed chemical shifts, multiplicities, and coupling constants. We will explore the characteristic spectral features of the cyclopropyl group and how the methyl and hydroxymethyl substituents influence the magnetic environment of the nuclei.

¹H NMR Spectroscopic Analysis of this compound

The proton NMR spectrum of this compound provides a wealth of information regarding the connectivity and stereochemistry of the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Data Summary

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constants (J) Hz |

| H-a (CH₂) | ~3.37 | Singlet | 2H | - |

| H-b (-OH) | ~3.02 | Singlet (broad) | 1H | - |

| H-c (CH₃) | ~1.14 | Singlet | 3H | - |

| H-d (cyclopropyl CH₂) | ~0.40 | Multiplet | 2H | J_gem, J_cis, J_trans |

| H-e (cyclopropyl CH₂) | ~0.30 | Multiplet | 2H | J_gem, J_cis, J_trans |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The data is compiled from various sources, including ChemicalBook.[1]

In-depth Interpretation

-

Hydroxymethyl Protons (H-a): The two protons of the -CH₂OH group appear as a singlet around 3.37 ppm. The absence of coupling to the neighboring quaternary carbon is expected. The chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

-

Hydroxyl Proton (H-b): The hydroxyl proton is observed as a broad singlet at approximately 3.02 ppm. The broadness of this signal is a consequence of chemical exchange with residual water in the NMR solvent. This peak can be confirmed by a D₂O exchange experiment, where the peak would disappear.

-

Methyl Protons (H-c): The three protons of the methyl group give rise to a singlet at around 1.14 ppm. Similar to the hydroxymethyl protons, they do not exhibit coupling as they are attached to a quaternary carbon.

-

Cyclopropyl Protons (H-d and H-e): The most characteristic and complex signals in the spectrum are those of the cyclopropyl ring protons, appearing in the highly shielded region between 0.30 and 0.40 ppm. This significant upfield shift is a hallmark of cyclopropane rings and is attributed to the anisotropic magnetic field generated by the ring currents within the strained three-membered ring.[2] The four protons of the two CH₂ groups in the cyclopropane ring are diastereotopic, meaning they are chemically non-equivalent. They give rise to complex multiplets due to geminal, cis, and trans couplings.

-

Coupling Constants in Cyclopropanes: The vicinal coupling constants in cyclopropane derivatives are highly dependent on the dihedral angle. Generally, Jcis is larger than Jtrans. Typical ranges are Jcis = 6-12 Hz and Jtrans = 2-9 Hz. Geminal coupling (Jgem) in cyclopropanes is typically negative.[3]

-

Visualization of Proton Environments

Caption: Molecular structure of this compound with ¹H NMR assignments.

¹³C NMR Spectroscopic Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Data Summary

| Assignment | Chemical Shift (δ) ppm |

| C-a (-C H₂OH) | ~72.0 |

| C-b (-C H₃) | ~22.0 |

| C-c (Quaternary C) | ~18.0 |

| C-d/e (Cyclopropyl C H₂) | ~12.0 |

Note: The chemical shifts are approximate and based on data from various sources.[1][4]

In-depth Interpretation

-

Hydroxymethyl Carbon (C-a): The carbon of the hydroxymethyl group appears at approximately 72.0 ppm. Its downfield shift is due to the strong deshielding effect of the directly attached oxygen atom.

-

Methyl Carbon (C-b): The methyl carbon resonates at around 22.0 ppm, a typical value for an aliphatic methyl group.

-

Quaternary Carbon (C-c): The quaternary carbon of the cyclopropane ring is observed at about 18.0 ppm.

-

Cyclopropyl Methylene Carbons (C-d/e): The two equivalent methylene carbons of the cyclopropane ring appear at the most upfield region of the spectrum, around 12.0 ppm. This significant shielding is a characteristic feature of cyclopropyl carbons and is a result of the unique hybridization and ring strain in the three-membered ring.

Visualization of the Carbon Skeleton

Caption: Carbon skeleton of this compound with ¹³C NMR assignments.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR spectra, the following protocol is recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is a good solvent for this compound and its residual peak at 7.26 ppm does not interfere with the signals of interest.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific optimization may be required.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or to TMS (0.00 ppm).

-

Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum.

Consideration of Potential Impurities from Synthesis

This compound is often synthesized via the Simmons-Smith cyclopropanation of 2-methyl-2-propen-1-ol.[5] This reaction typically uses diiodomethane (CH₂I₂) and a zinc-copper couple or diethylzinc.

Caption: Synthetic pathway to this compound.

Potential impurities that may be observed in the NMR spectrum include:

-

Unreacted Starting Material (2-methyl-2-propen-1-ol): This would show characteristic vinyl proton signals between 4.8 and 5.0 ppm and a vinyl methyl signal around 1.7 ppm.

-

Diiodomethane (CH₂I₂): A singlet around 4.9 ppm.

-

Solvent Residues: Depending on the workup and purification, residual solvents like diethyl ether (triplet at ~1.2 ppm and quartet at ~3.5 ppm) may be present.

Careful analysis of the NMR spectrum, particularly the regions outside the expected signals for this compound, is crucial for assessing the purity of the compound.

Conclusion

The NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. The characteristic upfield shifts of the cyclopropyl protons and carbons are key identifiers. A thorough analysis of the chemical shifts, multiplicities, and coupling constants, as outlined in this guide, allows for the complete assignment of all signals and a confident confirmation of the compound's identity and purity. The provided experimental protocol serves as a robust starting point for obtaining high-quality data, while the consideration of potential synthetic impurities enhances the practical utility of this guide for researchers and professionals in the chemical sciences.

References

-

SpectraBase. This compound. [Link]

- Booth, H. (1966). Proton coupling constants in substituted cyclopropanes. Journal of the Chemical Society B: Physical Organic, 1047-1051.

-

Wired Chemist. Methyl Cyclopropane Methanol Proton Full Spectrum. [Link]

-

PubChem. (1-Methylcyclopropyl)methanol. [Link]

-

Wikipedia. Simmons–Smith reaction. [Link]

-

Wired Chemist. Methyl Cyclopropane Methanol Carbon-13 Full Spectrum. [Link]

-

NIST WebBook. This compound. [Link]

-

Acros Pharmatech. (1-Methyl-cyclopropyl)-methanol. [Link]

-

Chemsrc. (1-Methylcyclopropyl)methanol. [Link]

-

NMPPDB. 1-Methyl cyclopropane methanol. [Link]

-

Journal of the American Chemical Society. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Methylcyclopropanemethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for 1-Methylcyclopropanemethanol

This compound (C₅H₁₀O, MW: 86.13 g/mol ) is a volatile organic compound featuring a strained cyclopropyl ring and a primary alcohol functional group.[1][2] This unique structural combination presents specific challenges and opportunities in its analytical characterization. For researchers in drug development and organic synthesis, understanding the purity, stability, and metabolic fate of such motifs is critical. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), serves as the gold standard for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3]

This guide provides an in-depth, technically-grounded framework for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind instrumental choices, delve into the mechanistic intricacies of its fragmentation, and provide actionable protocols for both qualitative and quantitative analysis.

Foundational Strategy: Selecting the Right Analytical Platform

For a volatile, thermally stable, small organic molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the unequivocal method of choice.[4][5] The gas chromatograph provides robust separation of the analyte from complex matrices based on its boiling point and polarity, while the mass spectrometer offers definitive identification and quantification.[6]

Why GC-MS is the Preferred Platform:

-

Volatility: The compound's low molecular weight and alcohol functionality ensure it is readily volatilized in a heated GC injection port without thermal degradation.[4]

-

Separation Power: GC excels at separating volatile and semi-volatile compounds with high efficiency, which is crucial when analyzing samples from reaction mixtures or biological matrices.[6]

-

Established Libraries: The most common ionization technique used in GC-MS, Electron Ionization (EI), produces highly reproducible fragmentation patterns that can be matched against extensive spectral libraries like the NIST/EPA/NIH Mass Spectral Library for confident identification.[1]

The selection of the ionization method is the next critical decision point.

Ionization Technique: The Core of the Analysis

Electron Ionization (EI): The Workhorse for Structural Elucidation

Electron Ionization is the premier technique for the analysis of this compound.[5] In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M•+) and inducing extensive, predictable fragmentation.[5][7]

-

Expertise in Action: Why 70 eV? This specific energy level is an industry standard because it maximizes the ionization efficiency while ensuring that the fragmentation patterns are stable and highly reproducible.[5] This reproducibility is the bedrock of library-based compound identification.

Advantages of EI for this Analyte:

-

Rich Fragmentation: EI is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to a wealth of fragment ions.[7][8] This detailed fragmentation pattern acts as a unique fingerprint for the molecule.

-

Structural Insight: The fragmentation pathways are governed by fundamental chemical principles, allowing a skilled analyst to deduce the original structure from the fragment masses.[9]

-

Library Searchability: The standardized nature of EI spectra allows for robust matching against databases like the NIST Mass Spectral Library, providing a high degree of confidence in identification.[1]

Limitations to Consider:

-

For some molecules, the molecular ion peak can be weak or entirely absent in EI spectra due to the high degree of fragmentation.[9][10][11] While this can be a challenge, the rich pattern of lower-mass fragments often provides sufficient information for a positive ID.

Decoding the Fingerprint: Fragmentation Analysis of this compound

The mass spectrum of this compound is a direct reflection of its molecular structure. The strained three-membered ring and the primary alcohol are key players in directing the fragmentation process. Based on the NIST WebBook entry for this compound, we can interpret the major observed ions.[1]

The molecular ion (M•+) is expected at a mass-to-charge ratio (m/z) of 86. The fragmentation pathways are driven by the stabilization of the resulting positive charges.

Key Fragmentation Pathways under Electron Ionization:

-

α-Cleavage: This is a classic fragmentation pathway for alcohols.[12] The bond between the carbon bearing the hydroxyl group (the α-carbon) and an adjacent carbon is cleaved. For this compound, the most favorable α-cleavage involves the loss of the cyclopropyl ring, but the most prominent pathway is the loss of a hydrogen atom from the carbinol carbon, or cleavage of the C-C bond between the CH₂OH group and the ring. The most significant fragmentation is the loss of the ·CH₂OH group (31 Da) to form a stable 1-methylcyclopropyl cation.

-

Ring Opening and Rearrangement: The high energy of EI can induce the opening of the strained cyclopropane ring. This can be followed by hydrogen rearrangements and subsequent cleavages, leading to a complex series of fragment ions characteristic of acyclic C4 and C5 hydrocarbons and oxygenates.

-

Loss of Water (H₂O): Dehydration is a common fragmentation route for alcohols, leading to a peak at M-18 (m/z 68).[12]

-

Loss of a Methyl Group (·CH₃): Cleavage of the methyl group from the ring would result in a fragment at M-15 (m/z 71).

Summary of Expected Key Fragments:

| m/z | Proposed Identity | Fragmentation Pathway |

| 86 | [C₅H₁₀O]•+ | Molecular Ion (M•+) |

| 71 | [C₄H₇O]+ | Loss of ·CH₃ (M-15) |

| 68 | [C₅H₈]•+ | Loss of H₂O (M-18) |

| 57 | [C₄H₉]+ / [C₃H₅O]+ | Ring opening/cleavage products |

| 55 | [C₄H₇]+ | Loss of ·CH₂OH (M-31) |

| 43 | [C₃H₇]+ / [C₂H₃O]+ | Common alkyl/oxygenated fragments |

| 41 | [C₃H₅]+ | Allyl cation or cyclopropyl cation |

This table is based on established fragmentation patterns of cyclic alcohols and the NIST mass spectrum of the analyte.[1][11][13]

Diagram: Proposed EI Fragmentation Pathway

The following diagram illustrates the primary fragmentation mechanisms for this compound upon electron ionization.

Caption: Key fragmentation pathways of this compound under EI.

Experimental Protocols: From Sample to Spectrum

A trustworthy protocol is a self-validating one. The following GC-MS methodology is designed for robust, reproducible analysis.

Sample Preparation

The goal of sample preparation is to isolate the analyte in a suitable solvent at an appropriate concentration.[6]

-

Solvent Selection: Choose a high-purity volatile solvent that does not co-elute with the analyte. Dichloromethane or Ethyl Acetate are excellent starting points.

-

Dilution: Prepare a stock solution of this compound at 1 mg/mL. Serially dilute this stock to a working concentration of 1-10 µg/mL (1-10 ppm). This concentration range is ideal for avoiding detector saturation while ensuring a strong signal.

-

Internal Standard (for Quantitative Analysis): For quantification, add an internal standard (IS) to all samples, standards, and blanks. A suitable IS would be a compound with similar chemical properties but a different retention time and mass spectrum, such as Cyclohexanol or an isotopically labeled version of the analyte. The final concentration of the IS should be consistent across all samples.

GC-MS Instrumentation and Parameters

These parameters provide a robust starting point for method development.

-

Gas Chromatograph (GC) System:

-

Injection Port: Split/Splitless injector.

-

Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C (ensures rapid volatilization).

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for resolving a wide range of volatile organic compounds.[10]

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Final Hold: Hold at 200 °C for 2 minutes.

-

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer (MS) System:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Acquisition Mode: Full Scan.[3]

-

Scan Range: m/z 35-500 amu. This range covers the molecular ion and all expected fragments.[4]

-

Solvent Delay: 3 minutes (to protect the filament from the solvent front).

-

Diagram: GC-MS Analytical Workflow

This diagram outlines the logical flow from sample preparation to final data analysis.

Caption: Standard workflow for GC-MS analysis of this compound.

Strategies for Quantitative Analysis

While qualitative identification is crucial, many applications require precise quantification. GC-MS is a powerful quantitative tool when a proper calibration strategy is employed.[14][15]

Core Principle: The peak area of the analyte is directly proportional to its concentration.[14] By using an internal standard, variations in injection volume and instrument response can be normalized, leading to highly accurate and precise results.

Protocol for Building a Calibration Curve:

-

Prepare Calibration Standards: Create a series of at least five calibration standards with known concentrations of this compound spanning the expected sample concentration range (e.g., 0.5, 1, 5, 10, 25 µg/mL).

-

Add Internal Standard: Add a fixed concentration of the chosen internal standard (e.g., Cyclohexanol at 5 µg/mL) to each calibration standard.

-

Analyze Standards: Analyze each standard using the established GC-MS method.

-

Generate the Curve: For each standard, calculate the ratio of the analyte's peak area to the internal standard's peak area. Plot this "Area Ratio" (Y-axis) against the known concentration of the analyte (X-axis).

-

Assess Linearity: Perform a linear regression on the plotted data. A coefficient of determination (R²) value of >0.99 is required to demonstrate acceptable linearity.

-

Analyze Unknown Samples: Prepare and analyze unknown samples (with the same fixed amount of internal standard). Calculate the Area Ratio for the unknown and use the linear regression equation from the calibration curve to determine its concentration.

Conclusion: An Integrated Approach to Confident Analysis

The successful mass spectrometric analysis of this compound hinges on a logical, integrated approach. By selecting the appropriate platform (GC-MS) and ionization technique (EI), the analyst can generate a rich, reproducible data fingerprint. Understanding the fundamental principles of α-cleavage and ring-opening fragmentation pathways allows for confident interpretation of the resulting mass spectrum, corroborated by library matching. Finally, a meticulous quantitative strategy built on internal standardization provides the accuracy and precision demanded by research and development professionals. This guide provides the foundational expertise to achieve these goals, ensuring data of the highest integrity.

References

- How Is GC-MS Used For Quantitative Analysis? (2025). Chemistry For Everyone - YouTube.

- GC-MS Analysis, Gas Chrom

- Electron ioniz

- GC-MS Quantit

- Electron Ionization.

- Framework for GC-MS Quantitative Analysis.

- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic

- Gas chrom

- This compound. NIST WebBook.

- Electron ionization time-of-flight mass spectrometry: Historical review and current applications. (2025).

- Please explain the principles, advantages, and disadvantages of EI. Shimadzu.

- This compound. NIST WebBook.

- Alcohol Method Development by GC-MS. (2019).

- mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identific

- Mass Spectrometry - Fragmentation P

- Fragmentation in Mass Spectrometry. (2023). YouTube.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. GC-MS Analysis, Gas Chromatography-Mass Spectrometry | Lucideon [lucideon.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. GC-MS Quantitative Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. m.youtube.com [m.youtube.com]

- 15. Framework for GC-MS Quantitative Analysis | Separation Science [sepscience.com]

thermal decomposition kinetics of 1-Methylcyclopropanemethanol

An In-depth Technical Guide to the Thermal Decomposition Kinetics of 1-Methylcyclopropanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition kinetics of this compound. Synthesizing experimental data with mechanistic theory, this document serves as an essential resource for professionals requiring a deep understanding of the thermal stability and reaction pathways of this compound. We will delve into the core kinetic parameters, the prevailing biradical-mediated decomposition mechanism, state-of-the-art experimental methodologies for characterization, and critical safety protocols. This guide is structured to provide not just data, but a causal understanding of the molecular transformations involved, ensuring a self-validating framework for experimental design and interpretation.

Introduction: The Significance of this compound in Modern Chemistry

This compound (MCM) is a molecule of significant interest due to the unique reactivity imparted by its strained cyclopropane ring coupled with a primary alcohol functional group. The inherent ring strain of the cyclopropyl moiety makes it a versatile synthetic intermediate, prone to ring-opening reactions that can be harnessed for the construction of more complex molecular architectures. Understanding its thermal stability is paramount for its application in chemical synthesis, materials science, and particularly in drug development, where thermal processing and stability are critical parameters.